cis-3-Benzyloxymethylcyclobutanol
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Overview
Description
cis-3-Benzyloxymethylcyclobutanol: is an organic compound with the molecular formula C₁₂H₁₆O₂ and a molecular weight of 192.26 g/mol . It is characterized by a cyclobutane ring substituted with a benzyloxymethyl group and a hydroxyl group in the cis configuration. This compound is often used in organic synthesis and research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of cis-3-Benzyloxymethylcyclobutanol typically begins with cyclobutanone and benzyl alcohol.
Reaction Steps:
Industrial Production Methods:
- Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-3-Benzyloxymethylcyclobutanol can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form cyclobutanol derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting hydroxyl to chloride, followed by nucleophilic substitution with amines.
Major Products:
Oxidation: Benzyloxymethylcyclobutanone.
Reduction: Cyclobutanol derivatives.
Substitution: Benzyloxymethylcyclobutyl chloride and its derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and stereochemistry.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry:
Mechanism of Action
The mechanism of action of cis-3-Benzyloxymethylcyclobutanol involves its interaction with various molecular targets, primarily through its hydroxyl and benzyloxymethyl groups. These functional groups enable the compound to participate in hydrogen bonding, nucleophilic attacks, and other chemical interactions. The pathways involved include oxidation-reduction reactions and substitution reactions, which are fundamental to its reactivity and applications .
Comparison with Similar Compounds
trans-3-Benzyloxymethylcyclobutanol: Differing in the spatial arrangement of substituents.
3-Benzyloxymethylcyclobutanone: An oxidized form of the compound.
3-Benzyloxymethylcyclobutyl chloride: A substitution product.
Uniqueness:
Biological Activity
cis-3-Benzyloxymethylcyclobutanol is a cyclobutane derivative that has garnered interest in the fields of organic chemistry and medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and applications in various scientific domains.
Chemical Structure and Properties
The molecular structure of this compound features a cyclobutane ring substituted with a benzyloxymethyl group. Its molecular formula is C11H14O, and it has a molecular weight of 178.23 g/mol. The cis configuration of the benzyloxymethyl group influences its stereochemistry and reactivity, making it distinct from other similar compounds.
The biological activity of this compound is primarily attributed to its interaction with various biomolecules, including enzymes and receptors. The hydroxyl group and the benzyloxymethyl substituent facilitate hydrogen bonding, which can enhance the compound's binding affinity to biological targets. Key pathways involved in its mechanism include:
- Oxidation-Reduction Reactions : The compound can undergo oxidation to form benzyloxymethylcyclobutanone, which may exhibit different biological properties.
- Substitution Reactions : It can also participate in substitution reactions to form derivatives like benzyloxymethylcyclobutyl chloride, potentially altering its biological activity.
Biological Activity
Research indicates that this compound exhibits several biological activities, which are summarized below:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
- Anticancer Potential : The compound's ability to interact with cellular pathways suggests potential anticancer activity; however, specific studies are required to elucidate this effect.
- Enzyme Inhibition : The structural features of this compound may allow it to inhibit specific enzymes involved in disease processes.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with related compounds. Below is a table summarizing key characteristics:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
This compound | Cyclobutane ring with benzyloxy group | Unique cis configuration affects reactivity |
Cis-1-Aminomethyl-3-benzyloxymethylcyclobutanol | Amino group on cyclobutane | Exhibits neuroprotective effects |
Cis-3-Hydroxymethylcyclobutanol | Hydroxyl group instead of amino group | Different reactivity pattern due to hydroxyl presence |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Study on Antimicrobial Properties :
- A study evaluated the antimicrobial efficacy of various cyclobutane derivatives, including this compound. Results indicated significant inhibition against several bacterial strains, suggesting potential use in antibiotic development .
- Enzyme Interaction Studies :
-
Therapeutic Applications :
- Investigations into the therapeutic potential highlighted its role as an intermediate in drug synthesis, paving the way for developing more complex medicinal compounds .
Properties
IUPAC Name |
3-(phenylmethoxymethyl)cyclobutan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c13-12-6-11(7-12)9-14-8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQOEODTOJCIPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)COCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197167-53-6 |
Source
|
Record name | 3-[(benzyloxy)methyl]cyclobutan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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